Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Property and Synthesis
The synthesis of related compounds like Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate from reactions involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine has been studied. These compounds have shown interesting fluorescence properties, highlighting their potential in fields where fluorescence is utilized, such as bioimaging and sensing technologies (Guo Pusheng, 2009).
Antimicrobial Properties
Thiophene derivatives like Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate have been synthesized and tested for their antimicrobial properties. The compounds exhibited promising results, suggesting their applicability in developing new antimicrobial agents or coatings for healthcare settings to prevent microbial infections (A. Abu‐Hashem, K. Abu-Zied, M. El-Shehry, 2011).
Organic Synthesis and Structural Analysis
The compound Methyl-3-aminothiophene-2-carboxylate, a related compound, serves as a key intermediate in organic synthesis, medicine, dyes, and pesticides. Its crystal structure has been analyzed, revealing its potential for various inter- and intra-interactions due to the presence of amino and carboxyl groups. This insight could be crucial for designing new molecules with specific properties or reactivities (Y. Tao et al., 2020).
Dyeing and Textile Applications
Compounds related to Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate have been used in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. The dyes, derived from reactions involving sulfur and ethylcyanoacetate, showed excellent coloration properties and fastness on polyester fabric, indicating their potential use in the textile industry (O. Iyun et al., 2015).
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-6-5-7(10(14)15-2)9(16-6)12-8(13)3-4-11/h5H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEVUDVRKCTMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CC#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.